
2-Chlor-4-(Chlormethyl)pyridin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Chloro-4-(chloromethyl)pyridine derivatives involves selective chlorination reactions under mild conditions. For instance, 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine is synthesized using a POCl3/CH2Cl2/Et3N system from 2-methylpyridine N-oxide, highlighting the selective and efficient chlorination processes involved in synthesizing such compounds (Xia Liang, 2007).
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(chloromethyl)pyridine derivatives is characterized by specific NMR and IR spectroscopy, as demonstrated in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, where the structure was confirmed by 1H NMR and IR spectroscopy. This indicates the importance of spectroscopic methods in determining the molecular structure of such compounds.
Chemical Reactions and Properties
2-Chloro-4-(chloromethyl)pyridine undergoes various chemical reactions, including successive chlorination and condensation processes. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is synthesized from 2-amino-4-methylpyridine by successive chlorination with CuCl/HCl and sulfuryl chloride, followed by condensation with piperidine, showcasing the compound's reactivity and the complexity of its chemical transformations (Shen Li, 2012).
Physical Properties Analysis
The physical properties of 2-Chloro-4-(chloromethyl)pyridine derivatives are influenced by their molecular structure and the substituents present. For example, the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives reveal the impact of different substituents on the compound's physical properties, including its crystallization behavior and hydrogen-bonding interactions (Sen Ma et al., 2018).
Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
2-Chlor-4-(Chlormethyl)pyridin: wird bei der Synthese von Trifluormethylpyridinen verwendet, die wichtige strukturelle Motive in aktiven agrochemischen Inhaltsstoffen sind . Diese Derivate werden hauptsächlich für den Pflanzenschutz eingesetzt und bieten einen wirksamen Schutz gegen Schädlinge. Die einzigartige Kombination der physikalisch-chemischen Eigenschaften des Fluoratoms und der Eigenschaften des Pyridinrests trägt zu den biologischen Aktivitäten dieser Verbindungen bei.
Pharmazeutische Anwendungen
Im Bereich der Medizin dient This compound als Vorläufer für verschiedene pharmazeutische Verbindungen . Seine Rolle als Alkylierungsmittel ermöglicht es ihm, an der Synthese von Medikamenten beteiligt zu sein, die Antihistaminika, entzündungshemmende Mittel und Sedativa umfassen können, wodurch das Arsenal an verfügbaren therapeutischen Optionen erweitert wird.
Materialwissenschaften
Diese Verbindung findet ihre Anwendung in der Materialwissenschaft als Reagenz bei der Synthese komplexer Moleküle wie Gd^3+ Diethylentriaminpentaessigsäure-Bisamid, einem Zn^2±-sensitiven Magnetresonanztomographie-(MRT)-Kontrastmittel . Solche Anwendungen unterstreichen die Bedeutung von This compound bei der Entwicklung fortschrittlicher Diagnoseinstrumente.
Chemische Synthese
This compound: ist ein wertvolles Zwischenprodukt in der chemischen Synthese. Es wird in verschiedenen Reaktionen eingesetzt, einschließlich Chlorierung und Alkylierung, um eine breite Palette chemischer Produkte herzustellen . Seine Vielseitigkeit in Syntheseprozessen macht es zu einem bedeutenden Gut in der chemischen Industrie.
Umweltwissenschaften
Die Umweltanwendungen von This compound sind mit seiner Rolle bei der Synthese von Verbindungen verbunden, die in Umweltprüfungen und Sanierungsmaßnahmen eingesetzt werden. Die Reaktivität der Verbindung kann genutzt werden, um Marker und Tracer für die Umweltüberwachung zu erstellen .
Biochemische Forschung
In der Biochemie wird This compound verwendet, um Pyridin enthaltende Liganden zu erzeugen, die für die Untersuchung und Manipulation biochemischer Prozesse von entscheidender Bedeutung sind . Diese Liganden können an bestimmte Enzyme oder Rezeptoren binden, so dass Forscher die komplizierten Abläufe biologischer Systeme untersuchen können.
Pharmakologie
Die pharmakologische Bedeutung von This compound liegt in seiner Verwendung als Baustein für die Entwicklung neuer Medikamente. Seine chemische Struktur ist für Modifikationen geeignet, die zur Entdeckung neuartiger pharmakologisch aktiver Moleküle führen können .
Industrielle Anwendungen
Industriell wird This compound bei der Herstellung verschiedener kommerzieller Produkte eingesetzt. Es kann verwendet werden, um Komponenten für industrielle Prozesse zu synthetisieren, was seine breite Anwendbarkeit über den Laborbereich hinaus belegt .
Safety and Hazards
- Hazard Statements : 2-Chloro-4-(chloromethyl)pyridine is classified as hazardous. It can cause severe skin burns and eye damage (H314). Handle with care and use appropriate protective equipment .
- Precautionary Statements : Avoid inhalation, skin contact, and ingestion. In case of exposure, seek medical attention. Dispose of properly .
Wirkmechanismus
Target of Action
It is known to be an alkylating agent , which suggests that it may interact with nucleophilic sites in biological molecules, such as the nitrogenous bases in DNA.
Mode of Action
As an alkylating agent, 2-Chloro-4-(chloromethyl)pyridine can donate an alkyl group to its target. This process often results in the formation of covalent bonds with macromolecules, potentially leading to changes in their structure and function .
Result of Action
As an alkylating agent, it may cause dna damage, potentially leading to cell death or mutations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(chloromethyl)pyridine. For instance, its stability may be affected by temperature and pH . Furthermore, its efficacy may be influenced by the presence of other substances in the environment that can react with it.
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(chloromethyl)pyridine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins or the nitrogenous bases in nucleic acids . This interaction can lead to modifications in the structure and function of these biomolecules, affecting their activity and stability.
Cellular Effects
The effects of 2-Chloro-4-(chloromethyl)pyridine on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, as an alkylating agent, it can induce DNA damage, leading to changes in gene expression and potentially triggering cell cycle arrest or apoptosis. Additionally, it can affect cellular metabolism by modifying the activity of metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, 2-Chloro-4-(chloromethyl)pyridine exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through covalent interactions . This binding can result in enzyme inhibition or activation, depending on the specific target and context. For instance, the alkylation of DNA by 2-Chloro-4-(chloromethyl)pyridine can inhibit DNA replication and transcription, leading to changes in gene expression. Additionally, it can modify the activity of enzymes involved in various biochemical pathways, further influencing cellular function.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(chloromethyl)pyridine vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity . Threshold effects are often observed, where a certain dosage level is required to elicit a noticeable biological response. High doses of 2-Chloro-4-(chloromethyl)pyridine can lead to adverse effects, such as tissue damage, organ toxicity, and even mortality in severe cases.
Metabolic Pathways
2-Chloro-4-(chloromethyl)pyridine is involved in various metabolic pathways within the cell. It can interact with enzymes and cofactors that are part of these pathways, affecting their activity and the overall metabolic flux . For example, it can inhibit or activate enzymes involved in the metabolism of nucleotides, amino acids, and other essential biomolecules. These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-Chloro-4-(chloromethyl)pyridine within cells and tissues are crucial for its biological activity. It can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to various proteins and other biomolecules, affecting its localization and accumulation. The distribution of 2-Chloro-4-(chloromethyl)pyridine within tissues can also influence its overall biological effects, with certain tissues being more susceptible to its actions.
Subcellular Localization
The subcellular localization of 2-Chloro-4-(chloromethyl)pyridine is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the cytoplasm, where it can affect cytoplasmic enzymes and signaling pathways. The specific localization of 2-Chloro-4-(chloromethyl)pyridine can influence its overall biological effects and the pathways it impacts.
Eigenschaften
IUPAC Name |
2-chloro-4-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELZCGMVHLQNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456095 | |
| Record name | 2-chloro-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101990-73-2 | |
| Record name | 2-chloro-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chloro-4-(chloromethyl)pyridine in the synthesis of lafutidine?
A1: 2-chloro-4-(chloromethyl)pyridine serves as a crucial intermediate in the synthesis of lafutidine []. The research paper describes a synthetic route where 2-amino-4-methylpyridine is first chlorinated to yield 2-chloro-4-(chloromethyl)pyridine. This compound then undergoes a condensation reaction with piperidine in dimethylformamide (DMF) to produce lafutidine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
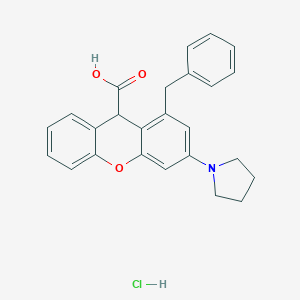
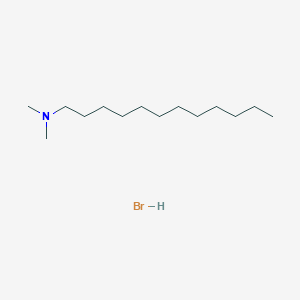
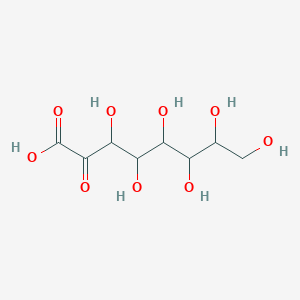
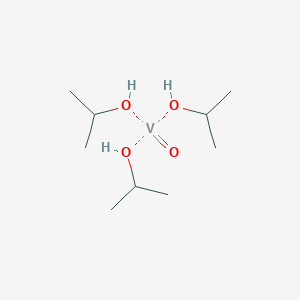
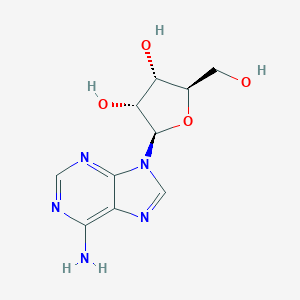
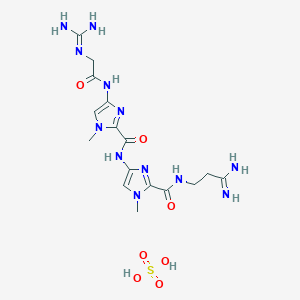
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)

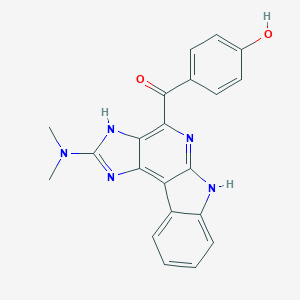

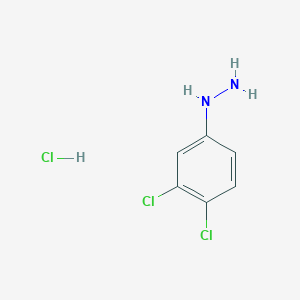
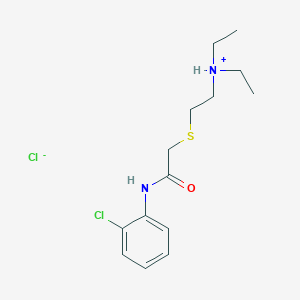
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)